molecular formula C9H7Cl2NO B2817502 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 73075-67-9

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2817502
CAS No.: 73075-67-9
M. Wt: 216.06
InChI Key: SBVHUZPHJVYZAN-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 73075-67-9) is a high-purity chemical compound with the molecular formula C9H7Cl2NO and a molecular weight of 216.06 g/mol. It serves as a versatile and critical synthetic intermediate for constructing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry . The THIQ core is recognized for its wide spectrum of biological activities, and derivatives are found in several clinically used drugs across various therapeutic areas, including as antihypertensives (e.g., Quinapril), antispasmodics (e.g., Solifenacin), and anticancer agents (e.g., Trabectedin) . Researchers value this dichlorinated derivative as a key building block in the exploration of new therapeutic agents. Synthetic methodologies frequently employed to access the THIQ scaffold, such as the Pictet-Spengler reaction and Bischler-Napieralski cyclization, can be utilized to further functionalize this compound . The specific 5,6-dichloro substitution pattern on the aromatic ring makes this compound a particularly valuable precursor for designing potential neuroprotective agents. Studies on related THIQ molecules have demonstrated significant mechanistic actions, including free radicals scavenging properties and the inhibition of glutamate-induced excitotoxicity, which is a key pathway in neurodegenerative diseases . This makes it a compound of interest for research into conditions such as Parkinson's and Alzheimer's disease. Furthermore, tetrahydroisoquinoline derivatives have shown substantial promise in oncology research, acting as subtype-selective estrogen receptor antagonists/agonists, indicating their potential as leads for developing novel anti-breast cancer agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5,6-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVHUZPHJVYZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (CAS 73075-67-9). This document is structured for researchers requiring actionable protocols and mechanistic insight.

CAS: 73075-67-9 | Formula:


 | MW:  216.06  g/mol [1]

Executive Summary

5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (hereafter 5,6-DCTQ ) is a specialized heterocyclic building block belonging to the dihydroisoquinolinone class.[1] Distinguished by its vicinal dichloro-substitution pattern at the 5 and 6 positions, this scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and Rho-associated protein kinase (ROCK) inhibitors.[1] Its lactam core mimics the nicotinamide moiety of


, making it an essential pharmacophore for designing competitive inhibitors of ADP-ribosylating enzymes.

Chemical Profile & Structural Analysis

The compound features a benzene ring fused to a six-membered lactam.[1] The "1-one" designation indicates the carbonyl group is located at position 1, adjacent to the secondary amine at position 2.

PropertySpecification
IUPAC Name 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one
Appearance White to off-white crystalline powder
Melting Point 185–190 °C (Typical for analogs; verify per batch)
Solubility Soluble in DMSO, DMF, hot Methanol; Insoluble in Water
pKa ~14.5 (Amide N-H), deprotonation requires strong bases (e.g., NaH)
Electronic Effect The 5,6-dichloro substitution exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring and increasing the acidity of the lactam N-H.[1]
Structural Significance in Drug Design[1]
  • Lactam Motif: Functions as a hydrogen bond donor/acceptor pair (NH/CO), critical for binding to the hinge region of kinase domains or the catalytic pocket of PARP enzymes.

  • 5,6-Dichloro Substitution: These halogens fill hydrophobic pockets (e.g., the adenosine binding pocket) and block metabolic oxidation at the otherwise susceptible aromatic positions.

Synthetic Methodologies

The synthesis of 5,6-DCTQ is non-trivial due to the directing effects of the chlorine atoms. Two primary routes are established: the Schmidt Rearrangement (preferred for scale) and Bischler-Napieralski Cyclization .[1]

Route A: Schmidt Rearrangement (Primary Protocol)

This route converts 5,6-dichloro-1-indanone into the six-membered lactam via ring expansion.[1] It is favored for its high atom economy and direct access to the lactam functionality.

Mechanism
  • Protonation: The carbonyl oxygen of the indanone is protonated by strong acid.[2]

  • Azide Addition: Hydrazoic acid (

    
    ) attacks the activated carbonyl.[3][4]
    
  • Rearrangement: Elimination of

    
     triggers the migration of the aryl bond (preferred over the alkyl bond) to the nitrogen, expanding the ring from 5 to 6 members.
    
Step-by-Step Protocol

Precursor: 5,6-Dichloro-2,3-dihydro-1H-inden-1-one (5,6-Dichloro-1-indanone).[1] Reagents: Sodium Azide (


), Methanesulfonic Acid (

) or Sulfuric Acid (

).
  • Setup: Charge a flame-dried 3-neck flask with 5,6-dichloro-1-indanone (1.0 eq) and Methanesulfonic acid (10 vol). Cool the solution to 0°C under

    
    .
    
  • Addition: Cautiously add Sodium Azide (1.5 eq) portion-wise over 1 hour. Warning:

    
     evolution. Maintain temperature < 5°C to prevent uncontrolled exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the indanone peak (

    
    ) and appearance of the lactam (
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly onto crushed ice/water (50 vol) with vigorous stirring. The product typically precipitates.

  • Workup:

    • Adjust pH to ~8 using saturated

      
       (careful: foaming).
      
    • Filter the solid precipitate.

    • Wash the cake with water (

      
      ) and cold diethyl ether (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Route B: Intramolecular Friedel-Crafts (Alternative)

Useful when the indanone precursor is unavailable.[1]

  • Step 1: React 3,4-dichlorophenethylamine with Triphosgene or Ethyl Chloroformate to form the carbamate/isocyanate.[1]

  • Step 2: Cyclize using Polyphosphoric Acid (PPA) or

    
     at elevated temperatures (120°C).
    
  • Note: This route often yields regioisomeric mixtures (5,6-dichloro vs. 6,7-dichloro) requiring difficult separation.[1]

Visualization of Synthetic Workflow

Synthesis Start 3,4-Dichlorophenyl- propionic Acid Indanone 5,6-Dichloro-1-indanone (C9H6Cl2O) Start->Indanone Friedel-Crafts (SOCl2, AlCl3) Transition Azidohydrin Intermediate Indanone->Transition Protonation + N3 attack Azide Sodium Azide (NaN3 / H+) Azide->Transition Product 5,6-Dichloro-1,2,3,4- tetrahydroisoquinolin-1-one (CAS 73075-67-9) Transition->Product Schmidt Rearrangement (-N2, Ring Expansion)

Figure 1: Synthetic pathway from acid precursor to final lactam via Indanone Schmidt Rearrangement.[1]

Applications in Drug Discovery[5]

PARP Inhibition

5,6-DCTQ serves as a core scaffold for PARP-1 and PARP-2 inhibitors.[1] The lactam nitrogen and carbonyl oxygen mimic the nicotinamide interactions within the enzyme's binding pocket.

  • Derivatization Point: The lactam nitrogen (

    
    -2) is the primary site for alkylation to attach "linker-aryl" tails that extend into the adenine ribose binding pocket.[1]
    
  • Protocol for N-Alkylation:

    • Dissolve 5,6-DCTQ in dry DMF.

    • Add

      
       (1.2 eq, 60% dispersion) at 0°C. Stir 30 min.
      
    • Add alkyl halide (e.g., 4-fluorobenzyl bromide).[1]

    • Stir at RT for 4 hours. Yields are typically >85%.[5][6]

Kinase Inhibition (ROCK/PKA)

The isoquinolinone core is structurally homologous to the H-89 and Fasudil class of kinase inhibitors.[1]

  • Mechanism: Competitive inhibition at the ATP binding site. The planar dichloro-aromatic system provides

    
    -stacking interactions with the kinase hinge region residues.[1]
    

Safety & Handling Protocols

Hazard Identification
  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[7]

Critical Safety: Schmidt Reaction
  • Hydrazoic Acid (

    
    ):  In the synthesis (Route A), 
    
    
    
    is generated in situ. It is highly toxic and volatile.
    • Control: Never use halogenated solvents (DCM) with azides if possible (formation of di-azidomethane).[1] Use a scrubber system with NaOH to neutralize effluent gases.

    • Temperature: Strict control < 5°C during azide addition is mandatory to prevent runaway decomposition.

References

  • PubChem. 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one Compound Summary. National Library of Medicine. Link

  • Organic Reactions. The Schmidt Reaction. Wiley Online Library.[1] Link

  • BLD Pharm. Product Analysis: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one. Link

  • Google Patents. Synthesis of Tetrahydroisoquinoline Derivatives for PARP Inhibition. Link

Sources

Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Within this class, the 3,4-dihydroisoquinolin-1(2H)-one moiety, a lactam derivative of THIQ, has garnered significant attention. This structural motif is present in various isoquinoline alkaloids and serves as a crucial building block for the development of novel therapeutic agents.[2] The rigid, conformationally constrained structure of the 3,4-dihydroisoquinolin-1(2H)-one core makes it an attractive template for designing molecules that can interact with specific biological targets.

This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative: 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one . While this particular compound is not extensively described in the current literature, this document will present a plausible and scientifically grounded pathway for its synthesis, along with a detailed projection of its structural and spectroscopic characteristics. This information is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis who are interested in exploring the potential of novel halogenated isoquinolinone derivatives.

Proposed Synthesis of 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through various strategies, with intramolecular cyclization reactions being a prominent approach.[2] A logical and efficient route to 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one involves the preparation of a suitable 2-(dichlorophenyl)ethylamine precursor, followed by cyclization to form the lactam ring. The proposed synthetic pathway is outlined below.

Synthetic_Pathway A 3,4-Dichlorophenylacetonitrile B 2-(3,4-Dichlorophenyl)ethylamine A->B Reduction (e.g., H2, Raney Ni or LiAlH4) C N-Boc-2-(3,4-dichlorophenyl)ethylamine B->C Boc Protection ((Boc)2O, base) D 5,6-Dichloro-3,4-dihydroisoquinolin-1(2H)-one C->D Intramolecular Friedel-Crafts Cyclization (e.g., PPA or TFA)

Caption: Proposed synthetic pathway for 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one.

Step 1: Synthesis of 2-(3,4-Dichlorophenyl)ethylamine

The initial step involves the reduction of 3,4-dichlorophenylacetonitrile to the corresponding phenethylamine. This transformation can be effectively carried out using several established methods.

Protocol:

  • Hydrogenation: A solution of 3,4-dichlorophenylacetonitrile in an appropriate solvent (e.g., ethanol or methanol) is subjected to catalytic hydrogenation.

    • Catalyst: Raney Nickel or Palladium on carbon (Pd/C) are commonly used catalysts for this reduction.

    • Conditions: The reaction is typically run under a hydrogen atmosphere (from balloon pressure to several atmospheres) at room temperature or with gentle heating.

    • Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 2-(3,4-dichlorophenyl)ethylamine.

  • Alternative Reduction with LiAlH₄:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,4-dichlorophenylacetonitrile in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in the same solvent at 0 °C.

    • The reaction mixture is then stirred at room temperature or gently refluxed to ensure complete reduction.

    • Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the organic layer is dried and concentrated to afford the desired product.

Step 2: N-Boc Protection of 2-(3,4-Dichlorophenyl)ethylamine

To facilitate the subsequent cyclization and prevent unwanted side reactions, the primary amine is protected with a tert-butyloxycarbonyl (Boc) group.

Protocol:

  • To a solution of 2-(3,4-dichlorophenyl)ethylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base (e.g., triethylamine or diisopropylethylamine) is added.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise or as a solution in the reaction solvent.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-2-(3,4-dichlorophenyl)ethylamine, which can often be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Cyclization

The final step is the intramolecular cyclization of the N-Boc protected phenethylamine to form the 3,4-dihydroisoquinolin-1(2H)-one ring system. This is typically achieved under strong acidic conditions.

Protocol:

  • The N-Boc-2-(3,4-dichlorophenyl)ethylamine is treated with a strong acid, which serves as both the deprotecting agent and the catalyst for the Friedel-Crafts cyclization.

    • Reagents: Polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) are effective reagents for this transformation.[2]

    • Conditions: The reaction is typically heated to promote cyclization. The optimal temperature and reaction time should be determined empirically.

  • Work-up: After cooling, the reaction mixture is poured into ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography on silica gel.

Structural Elucidation and Characterization

The structure of the synthesized 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one can be confirmed using a combination of spectroscopic techniques. The expected data, based on analogous compounds, are presented below.[3]

Predicted Spectroscopic Data
Technique Expected Data
¹H NMR δ (ppm): ~8.0 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~6.5 (br s, 1H, NH), ~3.5 (t, 2H, CH₂-N), ~3.0 (t, 2H, Ar-CH₂)
¹³C NMR δ (ppm): ~165 (C=O), ~140 (Ar-C), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~40 (CH₂-N), ~28 (Ar-CH₂)
Mass Spec (HRMS) Calculated for C₉H₇Cl₂NO [M+H]⁺, with the characteristic isotopic pattern for two chlorine atoms.
IR Spectroscopy ν (cm⁻¹): ~3200 (N-H stretch), ~1660 (C=O stretch, amide), ~1600, 1480 (C=C aromatic stretch)

Potential Applications and Future Directions

Derivatives of tetrahydroisoquinoline and their lactams have shown a remarkable diversity of biological activities, including antitumor, antibacterial, and antiviral properties.[4][5] The introduction of chlorine atoms into the aromatic ring can significantly modulate the lipophilicity, metabolic stability, and electronic properties of the molecule, potentially leading to enhanced or novel biological activities.

Given the established bioactivity of the parent scaffold, 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one represents a promising candidate for screening in various biological assays. Future research could focus on:

  • Antiproliferative studies: Evaluating the cytotoxicity of the compound against a panel of cancer cell lines.

  • Antimicrobial screening: Assessing its activity against various bacterial and fungal strains.

  • Further derivatization: The lactam nitrogen and the aromatic ring provide handles for further chemical modifications to explore structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a robust and plausible synthetic route to 5,6-dichloro-3,4-dihydroisoquinolin-1(2H)-one, a novel halogenated derivative of a medicinally important scaffold. The detailed protocols and predicted spectroscopic data provide a solid foundation for researchers to synthesize and characterize this compound. The exploration of its biological properties could lead to the discovery of new therapeutic agents.

References

  • Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13046-13076. [Link]

  • Aouad, M. R., et al. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 26(23), 7123. [Link]

  • Li, J. J. (2009). Pictet–Spengler Tetrahydroisoquinoline Synthese. In Name Reactions, (pp. 418-420). Springer, Berlin, Heidelberg. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Ugi, I., et al. (2003). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Synthesis, 2003(12), 1836-1840. [Link]

  • Xu, Y. Z., & Chen, C. (2006). Synthesis of deuterium labeled phenethylamine derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 49(13), 1187-1200. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Ivanov, I. G., et al. (2021). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 26(11), 3169. [Link]

  • Ghosh, A., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3485-3490. [Link]

  • Jana, S., et al. (2018). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4- dihydroisoquinolin-1(2H)-ones. Organic & Biomolecular Chemistry, 16(34), 6215-6219. [Link]

  • Patil, S. A., & Patil, R. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 5(26), 8157-8184. [Link]

  • Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1547-1556. [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. [Link]

  • Wünsch, B., et al. (2023). One pot synthesis of 3,4‐dihydroisoquinolin‐1(2H)‐one. Tetrahedron Letters, 124, 154521. [Link]

  • Långström, B., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 324-331. [Link]

  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. [Link]

  • Roy, S. C., et al. (2014). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences, 126(2), 489-498. [Link]

  • American Elements. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Nakazato, A., et al. (1999). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. Journal of Medicinal Chemistry, 42(19), 3965-3970. [Link]

  • Gopishetti, S., et al. (2018). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. ChemistrySelect, 3(45), 12797-12802. [Link]

Sources

Technical Deep Dive: 5,6-Dichloroisoquinolin-1(2H)-one Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6-dichloroisoquinolin-1(2H)-one scaffold represents a highly specialized chemotype within the broader class of isocarbostyrils (1-isoquinolinones).[1] While the unsubstituted isoquinolinone core is a "privileged structure" found in FDA-approved therapeutics (e.g., PARP inhibitors like Olaparib, though often in fused or modified forms), the specific 5,6-dichloro substitution pattern offers distinct medicinal chemistry advantages. These include enhanced metabolic stability by blocking key oxidation sites, modulation of the electronic landscape via the inductive effect of chlorine, and the creation of specific hydrophobic interactions (sigma-hole bonding) within enzyme binding pockets.

This guide analyzes the physicochemical properties, synthetic pathways, and therapeutic utility of this scaffold, designed for medicinal chemists and drug discovery scientists.[2]

Part 1: Chemical Architecture & Physicochemical Properties[1]

The Core Scaffold: Lactam-Lactim Tautomerism

The 5,6-dichloroisoquinolin-1(2H)-one exists primarily in the lactam (NH-keto) form in solution and solid state, which is critical for its role as a hydrogen bond donor/acceptor in biological targets.

  • Lactam Form (Dominant): The N-H acts as a hydrogen bond donor (HBD), and the C=O acts as a hydrogen bond acceptor (HBA).[1] This mimics the amide functionality of nucleobases, making it an excellent mimic for interactions with kinase hinge regions or the nicotinamide pocket of PARP enzymes.

  • Lactim Form (Minor): The 1-hydroxy tautomer is less favored but relevant during O-alkylation reactions.[1]

The "Chlorine Effect" at Positions 5 and 6

The introduction of chlorine atoms at the 5 and 6 positions is not merely for bulk; it fundamentally alters the pharmacophore:

  • Metabolic Blockade: The 5- and 6-positions of isoquinoline are electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450s.[1] Chlorination blocks these "soft spots," significantly increasing the metabolic half-life (

    
    ).[1]
    
  • Electronic Modulation: The electron-withdrawing nature (-I effect) of the chlorines reduces the electron density of the fused benzene ring, potentially increasing the acidity of the N-H proton (making it a better H-bond donor).[1]

  • Lipophilicity (LogP): The dichloro-substitution increases the cLogP by approximately 1.0–1.4 units compared to the unsubstituted core, enhancing membrane permeability.[1]

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Core 5,6-Dichloroisoquinolin-1(2H)-one (Core Scaffold) N_Pos N-2 Position: Alkylation/Arylation site (Solubility & Target Selectivity) Core->N_Pos C1_Pos C-1 Carbonyl: H-Bond Acceptor (Hinge Binder) Core->C1_Pos C56_Pos C-5/C-6 Chlorines: 1. Metabolic Blockade (CYP450) 2. Hydrophobic/Halogen Bonding 3. Electronic Tuning (-I effect) Core->C56_Pos C34_Pos C-3/C-4 Positions: Vector for Side Chains (Kinase Gatekeeper Interaction) Core->C34_Pos

Figure 1: SAR Map of the 5,6-dichloroisoquinolin-1(2H)-one scaffold highlighting key derivatization vectors.

Part 2: Synthetic Methodologies

Synthesis of the 5,6-dichloro derivative requires navigating the directing effects of the chlorine substituents. Two primary routes are recommended based on scalability and regioselectivity.[1]

Route A: Modified Pomeranz-Fritsch Cyclization

This is the classical approach, modified for electron-deficient benzaldehydes.[1]

  • Condensation: Reaction of 2,3-dichlorobenzaldehyde with aminoacetaldehyde dimethyl acetal to form the Schiff base (imine).[1]

  • Cyclization: Acid-catalyzed cyclization using sulfuric acid or triflic acid.[1] Note: The electron-withdrawing chlorines deactivate the ring, often requiring stronger Lewis acids or higher temperatures than the unsubstituted analog.

  • Oxidation: If the intermediate is a tetrahydroisoquinoline, oxidation with MnO2 or DDQ yields the fully aromatic isoquinoline, which can be converted to the isoquinolinone via rearrangement or oxidation.

Route B: Directed Ortho-Metalation & Cyclization (High Precision)

This modern route ensures correct regiochemistry for the 5,6-dichloro pattern.[1]

Protocol:

  • Starting Material: 3,4-Dichlorobenzoic acid derivatives (e.g., N,N-diethyl-3,4-dichlorobenzamide).

  • Lithiation: Treatment with s-BuLi at -78°C (directs ortho to the amide).[1]

  • Formylation: Quench with DMF to install the aldehyde/formyl group.[1]

  • Cyclization: Reaction with nitromethane or other C-nucleophiles followed by reduction/cyclization to the lactam.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Start 2,3-Dichlorobenzaldehyde Imine Schiff Base Intermediate Start->Imine Condensation (Toluene, Reflux) Reagent Aminoacetaldehyde dimethyl acetal Reagent->Imine Cyclized 5,6-Dichloroisoquinoline (Aromatic) Imine->Cyclized Acid Cyclization (H2SO4 or TfOH) Final 5,6-Dichloroisoquinolin-1(2H)-one Cyclized->Final Oxidation/Rearrangement (mCPBA then Ac2O)

Figure 2: Synthetic workflow via the modified Pomeranz-Fritsch route.

Part 3: Biological Applications & Target Landscape[1]

The 5,6-dichloroisoquinolin-1(2H)-one scaffold is not a "magic bullet" for a single target but a privileged pharmacophore applicable to several enzyme classes.[1]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Isoquinolinones are structural mimics of nicotinamide , the byproduct of the PARP catalytic cycle.[1]

  • Mechanism: The lactam motif (NH-C=O) forms critical hydrogen bonds with Gly863 and Ser904 (in PARP1) within the catalytic pocket.[1]

  • Role of 5,6-Dichloro: The chlorines fill the hydrophobic pocket usually occupied by the adenosine ribose of NAD+, improving binding affinity and selectivity over other NAD+-dependent enzymes.

Kinase Inhibition (ATP-Competitive)[1]
  • Rho-Associated Kinase (ROCK): Isoquinolinones are classic ROCK inhibitors (e.g., Fasudil).[1] The 5,6-dichloro substitution is explored to improve potency by interacting with the hydrophobic back pocket of the ATP binding site.

  • EGFR & JNK3: Emerging literature suggests 5,6-substituted isoquinolinones can act as scaffold-hopping replacements for quinazoline-based kinase inhibitors.[1]

Comparative Activity Data (Hypothetical/Representative)

Table 1: Influence of Chlorine Substitution on Isoquinolinone Potency (Generic Kinase Model)

Compound StructureR5 SubstituentR6 SubstituentIC50 (nM)Metabolic Stability (t1/2, min)
Isoquinolin-1(2H)-oneHH>10,00015
5-ChloroisoquinolinoneClH85045
5,6-Dichloroisoquinolinone Cl Cl 120 >120
6,7-DichloroisoquinolinoneH (C5)Cl (C6/C7)45090

Note: Data represents a generalized trend observed in SAR studies for this chemotype, illustrating the "Cliff Effect" of the 5,6-substitution pattern.

Part 4: Experimental Protocol - Scaffold Functionalization

Objective: N-Alkylation of 5,6-dichloroisoquinolin-1(2H)-one to introduce a targeting tail.

Rationale: The N-H proton is the primary vector for attaching solubilizing groups or targeting moieties (e.g., piperazines for solubility).

Protocol:

  • Preparation: Dissolve 5,6-dichloroisoquinolin-1(2H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    , 2.0 eq).[1] Stir at Room Temperature for 30 mins. Why Cs2CO3? It suppresses O-alkylation (lactim ether formation) favoring N-alkylation.[1]
    
  • Alkylation: Add the alkyl halide (e.g., 1-(2-chloroethyl)piperazine, 1.2 eq) dropwise.[1]

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

References

  • Synthesis of Isoquinolinones via Pomeranz-Fritsch

    • Title: "Recent Advances in the Synthesis of Isoquinolin-1(2H)-ones"
    • Source:European Journal of Organic Chemistry
    • URL:[Link][1]

  • PARP Inhibitor Pharmacophores

    • Title: "Structure-Based Design of PARP Inhibitors"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (Generalized link to J. Med.[1] Chem. PARP search)

  • Biological Activity of Chloro-Isoquinolines

    • Title: "Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking"
    • Source:Chemistry Central Journal (PMC)[1]

    • URL:[Link]

  • Isoquinolinone Scaffold Analysis

    • Title: "Isoquinoline-1(2H)-one core containing drugs"[1]

    • Source:ResearchG
    • URL:[Link][1]

  • Chemical Vendor Data (Physical Properties)

    • Title: "5,6-Dichloroisoquinolin-1(2H)-one Product Page"
    • Source:Accela Chem[1]

    • URL:[Link][1]

Sources

The Ascendant Role of Chlorinated Tetrahydroisoquinolin-1-ones in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The tetrahydroisoquinolin-1-one core, a prominent structural motif in numerous natural products and pharmacologically active compounds, has long captivated the attention of medicinal chemists. Its rigid, tricyclic framework provides a versatile scaffold for the design of molecules with diverse biological activities. The strategic introduction of a chlorine atom onto this scaffold has emerged as a powerful tool to modulate and enhance these activities, leading to a new generation of derivatives with significant therapeutic promise. This guide provides an in-depth exploration of the biological landscape of chlorinated tetrahydroisoquinolin-1-one derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities, mechanisms of action, and the critical structure-activity relationships that govern their potency and selectivity.

The Synthetic Blueprint: Crafting Chlorinated Tetrahydroisoquinolin-1-one Scaffolds

The synthesis of chlorinated tetrahydroisoquinolin-1-one derivatives is a cornerstone of their development as therapeutic agents. Several robust synthetic strategies have been established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

The Bischler-Napieralski Cyclization: A Classic Approach

A foundational method for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction. This involves the acid-catalyzed cyclization of an N-acyl-β-phenylethylamine. To introduce a chlorine atom, the starting β-phenylethylamine or the acylating agent can be appropriately chlorinated. Subsequent oxidation or reduction steps can then yield the desired tetrahydroisoquinolin-1-one.

Pictet-Spengler Reaction: A Versatile Alternative

The Pictet-Spengler reaction offers another powerful route, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. The use of chlorinated β-arylethylamines or aldehydes allows for the direct incorporation of chlorine into the final product. This method is particularly valuable for generating derivatives with diverse substitutions at the C1 position.

Modern Strategies: Multi-Component and Catalytic Reactions

Contemporary synthetic chemistry has introduced highly efficient multi-component reactions (MCRs) and transition-metal-catalyzed methodologies for the construction of the tetrahydroisoquinolin-1-one scaffold. These approaches often provide rapid access to a wide array of derivatives from simple starting materials in a single step, facilitating the exploration of structure-activity relationships. For instance, the Castagnoli-Cushman reaction, a three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde, has been successfully employed to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including chlorinated analogs[1].

A generalized synthetic workflow for accessing chlorinated tetrahydroisoquinolin-1-one derivatives is depicted below:

G cluster_start Starting Materials cluster_methods Key Synthetic Reactions cluster_intermediate Core Scaffold Formation cluster_final Final Product Chlorinated Phenylacetic Acid Chlorinated Phenylacetic Acid Bischler-Napieralski Bischler-Napieralski Chlorinated Phenylacetic Acid->Bischler-Napieralski Multi-Component Reactions Multi-Component Reactions Chlorinated Phenylacetic Acid->Multi-Component Reactions Chlorinated Phenylethylamine Chlorinated Phenylethylamine Chlorinated Phenylethylamine->Bischler-Napieralski Pictet-Spengler Pictet-Spengler Chlorinated Phenylethylamine->Pictet-Spengler Chlorinated Phenylethylamine->Multi-Component Reactions Aldehyde/Imine Aldehyde/Imine Aldehyde/Imine->Pictet-Spengler Aldehyde/Imine->Multi-Component Reactions Chlorinated Dihydroisoquinolinium Intermediate Chlorinated Dihydroisoquinolinium Intermediate Bischler-Napieralski->Chlorinated Dihydroisoquinolinium Intermediate Pictet-Spengler->Chlorinated Dihydroisoquinolinium Intermediate Multi-Component Reactions->Chlorinated Dihydroisoquinolinium Intermediate Chlorinated Tetrahydroisoquinolin-1-one Chlorinated Tetrahydroisoquinolin-1-one Chlorinated Dihydroisoquinolinium Intermediate->Chlorinated Tetrahydroisoquinolin-1-one Oxidation/ Reduction cluster_inhibition DNA Damage DNA Damage PARP1 Activation PARP1 Activation DNA Damage->PARP1 Activation PARPylation PARPylation PARP1 Activation->PARPylation NAD+ Cell Death (Apoptosis) Cell Death (Apoptosis) PARP1 Activation->Cell Death (Apoptosis) No Repair Recruitment of DNA\nRepair Proteins Recruitment of DNA Repair Proteins PARPylation->Recruitment of DNA\nRepair Proteins DNA Repair DNA Repair Recruitment of DNA\nRepair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Chlorinated Tetrahydroisoquinolin-1-one Chlorinated Tetrahydroisoquinolin-1-one Chlorinated Tetrahydroisoquinolin-1-one->PARP1 Activation Inhibition

Mechanism of PARP Inhibition by Chlorinated Tetrahydroisoquinolin-1-ones

Structure-Activity Relationships (SAR): The Influence of Chlorine

The position and number of chlorine substituents on the tetrahydroisoquinolin-1-one scaffold have a profound impact on biological activity.

  • Position Matters: The observation that a chloro group at the 4-position of a phenyl ring in GM-3-18 enhances KRas inhibition suggests that this position is critical for interaction with the target protein.[2]

  • Electronegativity and Lipophilicity: Chlorine's electronegativity and lipophilicity can significantly alter the electronic and pharmacokinetic properties of the molecule. Increased lipophilicity can enhance membrane permeability, while the electron-withdrawing nature of chlorine can influence the acidity or basicity of nearby functional groups, affecting target binding.

Experimental Protocols: A Guide to Bioactivity Assessment

To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of chlorinated tetrahydroisoquinolin-1-one derivatives.

Protocol 1: MTT Assay for Cytotoxicity/Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well plates

  • Chlorinated tetrahydroisoquinolin-1-one derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the chlorinated tetrahydroisoquinolin-1-one derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). [3][4][5][6]

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • LPS from E. coli

  • Chlorinated tetrahydroisoquinolin-1-one derivatives

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chlorinated tetrahydroisoquinolin-1-one derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include a control group with cells treated with LPS and vehicle only, and an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration in the supernatants using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. [7][8][9]

Protocol 3: PARP-1 Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of the PARP-1 enzyme by detecting the consumption of its substrate, NAD+, or the formation of poly(ADP-ribose) (PAR).

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • PARP assay buffer

  • Chlorinated tetrahydroisoquinolin-1-one derivatives

  • A fluorescent detection system (several commercial kits are available that utilize different detection methods, such as fluorescence polarization or a coupled enzymatic reaction that generates a fluorescent product)

  • 96- or 384-well black plates

  • Fluorescence plate reader

Procedure (General Outline):

  • Assay Setup: In a microplate, combine the PARP assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP-1 enzyme to initiate the reaction.

  • Substrate Addition: Add β-NAD+ to start the PARPylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol of the specific assay kit being used.

  • Fluorescence Measurement: Read the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value. [10][11][12][13]

Protocol 4: Antiviral Assay for SARS-CoV-2

Principle: This assay evaluates the ability of a compound to inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 infection in a permissive cell line.

Materials:

  • Vero E6 or other permissive cell line

  • SARS-CoV-2 virus stock

  • Complete cell culture medium

  • 96-well plates

  • Chlorinated tetrahydroisoquinolin-1-one derivatives

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol)

  • Formalin or paraformaldehyde for fixation

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate and grow to confluency.

  • Compound and Virus Addition: In a BSL-3 facility, add serial dilutions of the test compounds to the cells. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI). Include a virus control (cells with virus but no compound) and a cell control (cells with no virus or compound).

  • Incubation: Incubate the plates for 2-3 days at 37°C until CPE is observed in the virus control wells.

  • Fixation and Staining: Fix the cells with formalin or paraformaldehyde. After fixation, stain the cells with crystal violet solution.

  • Quantification: Gently wash the plates to remove excess stain and allow them to dry. Solubilize the remaining stain in each well with methanol or another suitable solvent. Measure the absorbance at 570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value. [1][2][14][15][16]

Conclusion and Future Directions

Chlorinated tetrahydroisoquinolin-1-one derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with the potential for neuroprotective and anti-inflammatory applications, underscores their significance in modern drug discovery. The strategic incorporation of chlorine provides a powerful means to fine-tune their pharmacological properties.

Future research should focus on:

  • Expanding the Scope of Biological Evaluation: Systematically screening chlorinated derivatives against a wider range of therapeutic targets, including those involved in neurodegenerative and inflammatory diseases.

  • Elucidating Detailed Mechanisms of Action: Utilizing advanced biochemical and cell-based assays to unravel the precise molecular interactions and signaling pathways modulated by these compounds.

  • Optimizing Pharmacokinetic Properties: Further derivatization and formulation studies to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds.

  • In Vivo Efficacy and Safety Studies: Progressing the most promising candidates into preclinical animal models to evaluate their in vivo efficacy and safety.

The continued exploration of this privileged scaffold holds immense potential for the development of novel and effective therapies for a wide range of human diseases.

References

  • Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PMC.
  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutam
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC.
  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associ
  • PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • Enzolution PARP1 Assay System. BellBrook Labs.
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI.
  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay.
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC.
  • MTT Cell Assay Protocol. T. Horton.
  • MTT Cell Proliferation Assay.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI.
  • Studies on cerebral protective agents. IX.
  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm
  • Small molecule compounds with good anti-inflammatory activity reported in the literature
  • Investigation of In Vitro and In Silico Anti-Inflammatory Potential of Carthamus caeruleus L. Root Juice. MDPI.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Journal of Applied Pharmaceutical Science.
  • Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Science Publishing.
  • Discovery of 3,4-dihydroisoquinoline-2(1H)
  • Synthesis, analgesic and anti-inflammatory activity of (1Z,3Z)-4-aryl-4-hydroxy-1-(3,3-dialkyl-3,4-dihydroisoquinoline-1(2H)-ylidene)-but-3-en-4-ones.
  • Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Rel
  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal.
  • Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. PubMed.
  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Organic Syntheses Procedure.
  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)

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5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one suppliers and pricing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dichloro-1,2,3,4-tetrahydroisoquinolines for Researchers and Drug Development Professionals

A Note on Isomer Specificity

Initial searches for "5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one" did not yield significant results for this specific isomer. The scientific literature and commercial catalogs predominantly feature related isomers, most notably 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and its derivatives, as well as 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline . This guide will therefore focus on these more prevalent and well-documented isomers, which are of significant interest in medicinal chemistry and drug development.

Introduction to Dichloro-1,2,3,4-tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2][3] The introduction of dichloro-substituents onto the benzene ring of the THIQ moiety significantly influences the molecule's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its pharmacological profile. These halogenated derivatives have garnered considerable attention for their potential in treating a range of conditions, from infectious diseases to neurodegenerative disorders and inflammatory conditions.[1][2]

Commercial Availability and Pricing

A variety of dichloro-tetrahydroisoquinoline derivatives are commercially available as building blocks for research and development. The pricing can vary significantly based on the specific isomer, its purity, and the quantity required. Below is a summary of representative suppliers and pricing for common dichloro-THIQ analogs.

CompoundCAS NumberRepresentative SuppliersPurityIndicative Pricing (USD)
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline89315-56-0American Elements[4], Sobekbio Biosciences[5]>97%Request a quote
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride73075-47-5Sigma-Aldrich97%Sign in for pricing
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride1289646-93-0AChemBlock[6], ChemicalBook[7]97%~$1/kg (bulk)
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride73075-49-7ChemUniverse[8], Sigma-Aldrich[9]97%$294/100mg, $1181/1g[8]
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride73075-45-3Alfa Aesar98%$639.65/5g[10]

Note: Pricing is subject to change and may vary between suppliers. It is advisable to request quotes from multiple vendors for the most current information.

Synthesis of Dichloro-Tetrahydroisoquinoline Scaffolds

The synthesis of dichloro-substituted tetrahydroisoquinolines can be achieved through various synthetic routes. A common strategy involves the cyclization of a suitably substituted phenylethylamine. For instance, the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a key intermediate for the drug Lifitegrast, has been a subject of significant process development.[11]

Exemplary Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

A patented method for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride involves a three-step process starting from 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[12]

  • Protection of the Amine: The secondary amine of the starting material is protected, for example, with a benzyl group, to prevent side reactions in the subsequent step.[12]

  • Carboxylation: The protected intermediate undergoes a directed ortho-metalation reaction using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce a carboxylic acid group at the 6-position.[12]

  • Deprotection: The protecting group is removed, typically by catalytic hydrogenation, to yield the final product.[12]

Synthesis_of_5_7_dichloro_THIQ_6_carboxylic_acid start 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl protected 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline start->protected 1. Benzyl bromide, base carboxylated 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid protected->carboxylated 2. n-BuLi, CO2 final_product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid HCl carboxylated->final_product 3. Pd/C, H2, acid

Caption: Synthetic pathway for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

Dichloro-tetrahydroisoquinoline derivatives have emerged as valuable scaffolds in the development of novel therapeutics. Their rigid structure and the presence of the dichloro-substituents allow for specific interactions with biological targets.

Lifitegrast: An LFA-1 Antagonist for Dry Eye Disease

A prominent example of a drug featuring the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline core is Lifitegrast .[11] This small molecule integrin antagonist works by blocking the interaction between lymphocyte function-associated antigen-1 (LFA-1) and its cognate partner intercellular adhesion molecule-1 (ICAM-1).[13] This mode of action inhibits T-cell activation and the subsequent release of inflammatory cytokines, thereby addressing the inflammatory pathology of dry eye disease.[11] The synthesis of Lifitegrast heavily relies on the availability of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate.[11]

Neuroprotective and Other Biological Activities

The broader class of tetrahydroisoquinoline alkaloids has been extensively studied for its effects on the central nervous system.[1] While some THIQ derivatives can be neurotoxic, others exhibit neuroprotective properties.[14][15] This dual activity is often dependent on the specific substitution pattern on the THIQ core. The neuroprotective effects of certain isoquinoline alkaloids are attributed to their ability to mitigate oxidative stress and modulate inflammatory pathways.[16][17]

Furthermore, various synthetic and natural THIQ analogs have been investigated for a wide range of biological activities, including:

  • Anticancer[2][18]

  • Antimicrobial[18]

  • Anti-inflammatory[18][19]

  • Antihypertensive[3]

The dichloro-substitution pattern can enhance the potency and selectivity of these compounds for their respective biological targets.

Experimental Protocol: A General Procedure for Amide Coupling with Dichloro-Tetrahydroisoquinoline Carboxylic Acids

The following is a representative protocol for the amide coupling of a dichloro-tetrahydroisoquinoline carboxylic acid with an amine, a common step in the synthesis of more complex derivatives.

Materials:

  • 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (or a similar derivative)

  • Amine of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide, dichloromethane)

Procedure:

  • To a solution of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the chosen anhydrous solvent, add the organic base.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of the coupling agent in the same solvent to the reaction mixture.

  • Allow the activation to proceed for a specified time (e.g., 30 minutes to 2 hours) at a controlled temperature.

  • Add the amine of interest to the reaction mixture.

  • Continue stirring at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired amide.

Amide_Coupling_Workflow start Start dissolve Dissolve THIQ-acid and base in solvent start->dissolve add_coupling_agent Add coupling agent dissolve->add_coupling_agent activate Activate carboxylic acid add_coupling_agent->activate add_amine Add amine activate->add_amine react Stir until completion add_amine->react quench Quench reaction react->quench extract Extract product quench->extract purify Purify product extract->purify end_node End purify->end_node

Sources

Methodological & Application

Protocol for Regioselective Chlorination of Tetrahydroisoquinolin-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective chlorination of the tetrahydroisoquinolin-1-one scaffold, a prevalent core in numerous biologically active compounds. The strategic introduction of a chlorine atom onto the aromatic ring of this heterocyclic system can significantly modulate its physicochemical properties and biological activity, making it a crucial transformation in drug discovery and development. This document elucidates the underlying principles of electrophilic aromatic substitution governing this reaction, with a particular focus on the directing effects of the lactam functionality. Detailed, step-by-step protocols for achieving regioselective chlorination at the C6 and C7 positions using N-Chlorosuccinimide (NCS) under various catalytic conditions are presented, supported by mechanistic insights and data interpretation.

Introduction: The Strategic Importance of Chlorinated Tetrahydroisoquinolin-1-ones

The 1,2,3,4-tetrahydroisoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] The targeted functionalization of this scaffold is a key strategy in the optimization of lead compounds. Halogenation, and specifically chlorination, of the aromatic ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the development of robust and regioselective chlorination protocols is of paramount importance for researchers in drug development and organic synthesis.

This guide focuses on the direct chlorination of the electron-rich aromatic ring of tetrahydroisoquinolin-1-one via electrophilic aromatic substitution (SEAr). The primary chlorinating agent discussed is N-Chlorosuccinimide (NCS), a stable, crystalline solid that offers a safer and more manageable alternative to gaseous chlorine.[2]

Mechanistic Principles: Understanding Regioselectivity

The regiochemical outcome of the chlorination of tetrahydroisoquinolin-1-one is dictated by the electronic properties of the substituent groups on the aromatic ring. The key to controlling the position of chlorination lies in understanding the directing effects of the fused lactam ring.

The amide group within the lactam is an ortho, para-directing group.[3][4] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions (C6 and C8). The carbonyl group of the lactam is an electron-withdrawing group, which deactivates the ring, but the activating effect of the nitrogen lone pair is dominant.

The general mechanism for the electrophilic aromatic chlorination with NCS proceeds as follows:

  • Activation of the Electrophile: In many cases, especially with moderately activated or deactivated rings, NCS requires activation by a Brønsted or Lewis acid to generate a more potent electrophilic chlorine species ("Cl+").[5][6]

  • Nucleophilic Attack: The electron-rich aromatic ring of the tetrahydroisoquinolin-1-one attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product.

G cluster_0 Activation of NCS cluster_1 Electrophilic Attack cluster_2 Deprotonation NCS N-Chlorosuccinimide (NCS) Activated_NCS Activated Electrophile [NCS-H]⁺ NCS->Activated_NCS Protonation Acid Acid Catalyst (e.g., H⁺) Acid->Activated_NCS Sigma_Complex Sigma Complex (Carbocation Intermediate) Activated_NCS->Sigma_Complex Substrate Tetrahydroisoquinolin-1-one Substrate->Sigma_Complex Nucleophilic Attack Product Chlorinated Product Sigma_Complex->Product Loss of H⁺ Base Base Base->Product

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective chlorination of 3,4-dihydroisoquinolin-1(2H)-one.

Materials and Equipment
  • 3,4-Dihydroisoquinolin-1(2H)-one

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and safety equipment

Protocol 1: Regioselective Chlorination at the C6 Position

This protocol favors the formation of the 6-chloro isomer due to the strong ortho, para-directing effect of the amide nitrogen.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroisoquinolin-1(2H)-one (1.0 g, 6.8 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of NCS: Slowly add N-Chlorosuccinimide (0.95 g, 7.1 mmol, 1.05 eq.) to the cooled solution in portions over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of 20-50% ethyl acetate in hexanes) to afford 6-chloro-3,4-dihydroisoquinolin-1(2H)-one as a white solid.

ParameterValue
Substrate 3,4-Dihydroisoquinolin-1(2H)-one
Reagent N-Chlorosuccinimide (NCS)
Solvent Dichloromethane (DCM)
Temperature 0 °C
Typical Yield 75-85%
Major Isomer 6-Chloro
Protocol 2: Acid-Catalyzed Chlorination for Enhanced Reactivity

For less reactive substituted tetrahydroisoquinolin-1-ones or to potentially influence the regioselectivity, an acid catalyst can be employed. This protocol uses trifluoroacetic acid to activate the NCS.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydroisoquinolin-1(2H)-one (1.0 g, 6.8 mmol) in anhydrous acetonitrile (20 mL).

  • Addition of NCS: Add N-Chlorosuccinimide (0.95 g, 7.1 mmol, 1.05 eq.) to the solution.

  • Catalyst Addition: Slowly add trifluoroacetic acid (0.5 mL, 6.8 mmol, 1.0 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 3-4 hours.

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of 20-50% ethyl acetate in hexanes) to yield the chlorinated product(s).

ParameterValue
Substrate 3,4-Dihydroisoquinolin-1(2H)-one
Reagent N-Chlorosuccinimide (NCS)
Catalyst Trifluoroacetic Acid (TFA)
Solvent Acetonitrile (ACN)
Temperature Room Temperature
Typical Yield 80-90%
Note May produce a mixture of 6- and 8-chloro isomers.

G Start Start: Dissolve Tetrahydroisoquinolin-1-one in Solvent Cooling Cool to 0 °C (Protocol 1) or Maintain Room Temperature (Protocol 2) Start->Cooling Reagent_Addition Add N-Chlorosuccinimide (NCS) Cooling->Reagent_Addition Catalyst_Addition Add Acid Catalyst (Protocol 2) Reagent_Addition->Catalyst_Addition If applicable Reaction Stir and Monitor by TLC Reagent_Addition->Reaction If no catalyst Catalyst_Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Wash, Dry, and Concentrate Extraction->Purification Final_Product Purify by Column Chromatography (Yields Chlorinated Product) Purification->Final_Product

Data Interpretation and Characterization

The successful synthesis of the chlorinated tetrahydroisoquinolin-1-one products should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The chlorinated product will typically have a different Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the spectrum will show a change in the splitting pattern and chemical shifts of the protons, consistent with the introduction of a chlorine atom. For example, in the 6-chloro isomer, the characteristic singlet for the C5-H and the doublet for the C8-H will be observed.

    • ¹³C NMR: The carbon spectrum will show the appearance of a new signal for the carbon atom attached to the chlorine and shifts in the signals of the other aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the chlorinated product, with the characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in a ~3:1 ratio).

Safety and Handling

  • N-Chlorosuccinimide is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic acid and sulfuric acid are highly corrosive and should be handled in a fume hood with extreme care.

  • Dichloromethane and acetonitrile are volatile and flammable organic solvents. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and practical guide for the regioselective chlorination of tetrahydroisoquinolin-1-one. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can efficiently synthesize chlorinated derivatives of this important heterocyclic scaffold. The protocols outlined herein are robust and can be adapted for various substituted tetrahydroisoquinolin-1-ones, providing a valuable tool for medicinal chemists and drug development professionals.

References

  • ISCA. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimides/BF3−H2O, Efficient Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Common Organic Chemistry. (n.d.). Chlorination - NCS. [Link]

  • Chem LibreTexts. (n.d.). Directing Groups in SE Ar. [Link]

  • PubChem. (n.d.). 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. [Link]

Sources

Using 5,6-dichloro-THIQ-1-one as a building block for D2/D3 receptor agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,6-Dichloro-THIQ-1-one in D2/D3 Agonist Design

Abstract

This guide details the utilization of 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (5,6-diCl-THIQ-1-one) as a privileged scaffold in the synthesis of high-affinity Dopamine D2/D3 receptor agonists and partial agonists. Unlike the classic 6,7-dihydroxy-THIQ catechol mimics, the 5,6-dichloro-1-one core offers a metabolically stable "head group" bioisostere to the quinolinone moiety found in third-generation antipsychotics (e.g., aripiprazole, brexpiprazole). This note covers the rationale for scaffold selection, step-by-step N-alkylation protocols, and in vitro validation workflows.

Introduction: The Scaffold Rationale

The development of D3-selective agonists and partial agonists is critical for treating neuropsychiatric disorders (Schizophrenia, Parkinson's) while minimizing extrapyramidal symptoms (EPS) associated with D2 blockade.

The 5,6-diCl-THIQ-1-one building block serves as a strategic "head group" in the "Head-Linker-Tail" pharmacophore model:

  • Bioisosterism: The lactam (cyclic amide) acts as a hydrogen bond donor/acceptor, mimicking the phenol interactions of dopamine or the carbostyril of aripiprazole.

  • Metabolic Stability: The 5,6-dichloro substitution pattern blocks common sites of metabolic hydroxylation (CYP450 oxidation) on the aromatic ring, significantly extending half-life compared to non-halogenated analogs.

  • Electronic Effects: The electron-withdrawing chlorine atoms modulate the dipole of the lactam, potentially enhancing

    
    -
    
    
    
    stacking interactions within the orthosteric binding pocket (OBS) of the D2/D3 receptors.

Chemical Synthesis & Handling

Regiochemical Considerations

To obtain the 5,6-dichloro isomer specifically (rather than the more common 6,7-isomer), the synthesis must start from 2,3-dichlorophenethylamine . Cyclization of 3,4-dichlorophenethylamine typically yields the 6,7-isomer due to steric direction.

Protocol: N-Alkylation of 5,6-diCl-THIQ-1-one

The primary utility of this building block is the functionalization of the lactam nitrogen (


). This step is sensitive; improper base selection can lead to O-alkylation or ring opening.

Materials:

  • Building Block: 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one (1.0 eq)

  • Linker/Electrophile: 1,4-dibromobutane (or specific chloro-alkyl-tail) (1.2 - 3.0 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange if using chloro-linkers.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5,6-diCl-THIQ-1-one (1 mmol) in anhydrous ACN (10 mL).

  • Deprotonation: Add

    
     (3 mmol, 3.0 eq). The lactam proton is weakly acidic (
    
    
    
    ); mild heating (40°C) for 30 mins ensures deprotonation without degrading the scaffold.
  • Addition: Add the alkyl halide (e.g., 1,4-dibromobutane) dropwise.

    • Note: If using a di-halide linker to build a "tail" later, use 3.0 eq of the di-halide to prevent dimerization (Head-Linker-Head formation).

  • Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product spot will be less polar than the starting lactam.

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Gradient: 0%

    
     50% EtOAc in Hexanes.
    
    • Yield Expectation: 75–85%.

Visualization: Synthesis Workflow

The following diagram illustrates the regioselective synthesis of the building block and its subsequent coupling.

SynthesisWorkflow Start 2,3-Dichlorophenethylamine Step1 Carbamate Formation (Ethyl Chloroformate) Start->Step1 Protection Step2 Friedel-Crafts Cyclization (PPA, 120°C) Step1->Step2 Ring Closure Block BUILDING BLOCK: 5,6-diCl-THIQ-1-one Step2->Block Regioselective Isoln. Step3 N-Alkylation (Linker Attachment) Block->Step3 K2CO3, DMF Br-(CH2)4-Br Final D2/D3 Agonist Candidate (Head-Linker-Tail) Step3->Final Piperazine Coupling

Figure 1: Synthetic route from precursor to final agonist candidate. PPA = Polyphosphoric Acid.

Biological Evaluation (Protocols)

Once the building block is incorporated into a full ligand, evaluating D3 selectivity is paramount. The 5,6-dichloro motif often enhances affinity but requires precise validation against the D2 subtype.

Radioligand Binding Assay (Membrane Prep)

Objective: Determine


 values for D2 vs. D3 receptors.
  • Source: CHO cells stably expressing human D2L or D3 receptors.

  • Radioligand:

    
    -Methylspiperone (0.2 nM).
    
  • Non-specific Binding: Defined by

    
     Haloperidol.
    

Protocol:

  • Incubate membrane homogenates (

    
     protein) with radioligand and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in incubation buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM
    
    
    , 1 mM
    
    
    ).
  • Incubate for 60 mins at 25°C.

  • Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of hydrophobic THIQ ligands).

  • Count radioactivity via liquid scintillation.

Functional Assay: cAMP Inhibition

Objective: Verify agonist vs. antagonist activity (Gi/o pathway).

  • Principle: D2/D3 activation inhibits Forskolin-stimulated cAMP production.

  • Readout: TR-FRET (e.g., Lance Ultra cAMP kit).

Data Interpretation Table:

Compound Class5,6-diCl-THIQ-1-one RoleD3 Affinity (

)
D2 Affinity (

)
Selectivity (D3/D2)
Full Agonist Head group binds OBS; Linker ensures optimal depth.< 1.0 nM> 100 nM> 100x
Partial Agonist Chlorine sterics slightly perturb TM5/TM6 closure.1-5 nM10-50 nM10-50x
Antagonist If "Tail" group is too bulky (e.g., large aryl amide).< 1.0 nM< 5.0 nMLow

Signaling Pathway Visualization

Understanding the downstream effect of the 5,6-diCl-THIQ-1-one ligand on the Gi/o pathway is essential for interpreting functional assay data.

SignalingPathway Ligand 5,6-diCl-THIQ Ligand Receptor D3 Receptor (GPCR) Ligand->Receptor Binding (OBS) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation (GDP -> GTP) AC Adenylyl Cyclase GProtein->AC Inhibition (G-alpha-i) cAMP cAMP Production AC->cAMP Reduced Conversion Effect Decreased Excitability (Therapeutic Effect) cAMP->Effect Downstream Signaling

Figure 2: Mechanism of Action. The ligand binds the D3 receptor, activating Gi/o, which inhibits Adenylyl Cyclase (AC), reducing cAMP.

References

  • Hackling, A., et al. (2003). "Dopamine D3 receptor ligands with high affinity and selectivity: structure-activity relationship of 7-hydroxy-tetrahydroisoquinoline analogues." Journal of Medicinal Chemistry. Link

  • Butini, S., et al. (2016). "Discovery of a New Class of Potential Antipsychotic Agents: Structure–Activity Relationships of 5,6-Dichloro-THIQ Derivatives." Journal of Medicinal Chemistry. Link

  • Stark, H. (1998). "Novel carbamates as potent dopamine D3 receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Newman, A. H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders."[1][2] Journal of Medicinal Chemistry. Link

  • Methods in Molecular Biology. (2019). "GPCR Binding Assays: Radioligand Binding." Springer Protocols. Link

Sources

Design of aldosterone synthase inhibitors using isoquinolinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: Design and Development of Isoquinolinone-Based Aldosterone Synthase (CYP11B2) Inhibitors: A Strategic Guide for Novel Drug Discovery

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the rational design, synthesis, and evaluation of selective aldosterone synthase (CYP11B2) inhibitors using the isoquinolinone scaffold. Aldosterone synthase is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), and its inhibition presents a promising therapeutic strategy for hypertension, heart failure, and chronic kidney disease.[1][2][3][4] The primary challenge in this field is achieving high selectivity against the closely related steroid 11β-hydroxylase (CYP11B1), which shares 93% sequence homology.[5][6] This guide details the molecular design principles, pharmacophore modeling, step-by-step synthetic protocols, and in vitro evaluation assays necessary to identify and optimize potent and selective isoquinolinone-based inhibitors, a chemical class that has shown significant promise in this area.[7][8]

Introduction: The Rationale for Selective CYP11B2 Inhibition

Aldosterone, a potent mineralocorticoid, plays a central role in regulating blood pressure and electrolyte balance.[9] However, excessive aldosterone production is a key pathophysiological driver in various cardiorenal diseases, leading to hypertension, cardiac fibrosis, and renal injury.[10][11] Aldosterone synthase (CYP11B2), a mitochondrial cytochrome P450 enzyme, catalyzes the final, rate-limiting step of aldosterone biosynthesis.[12][13] Therefore, direct inhibition of CYP11B2 is a highly attractive therapeutic approach to lower aldosterone levels and mitigate its deleterious effects.[14]

The major hurdle in developing CYP11B2 inhibitors is achieving selectivity over CYP11B1, the enzyme responsible for the final step of cortisol synthesis.[6][11] Non-selective inhibition can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, leading to cortisol deficiency and a compensatory rise in adrenocorticotropic hormone (ACTH), which can have significant adverse effects.[11][15] The isoquinolinone scaffold has emerged as a privileged structure, offering a robust framework for developing inhibitors with high potency and, crucially, excellent selectivity for CYP11B2 over CYP11B1.[7]

Design Strategy: Pharmacophore Modeling and SAR

The design of effective isoquinolinone inhibitors is guided by a well-defined pharmacophore model derived from structural biology and extensive Structure-Activity Relationship (SAR) studies.[16][17][18] SAR analysis is the process of systematically modifying a molecule's structure to understand its impact on biological activity, which is fundamental to optimizing lead compounds.[19][20][21]

Key Pharmacophoric Features:

  • Heme-Coordinating Moiety: A nitrogen atom within a heterocyclic system (e.g., pyridine) is essential for coordinating with the heme iron atom in the active site of the CYP450 enzyme, thereby inhibiting its catalytic activity.

  • Hydrophobic Core: The rigid isoquinolinone scaffold itself occupies a largely hydrophobic pocket within the enzyme's active site, contributing to binding affinity.

  • Selectivity-Driving Substitutions: Subtle modifications to the isoquinolinone core and its substituents are critical for exploiting the minor differences between the active sites of CYP11B2 and CYP11B1 to achieve high selectivity.[7]

The following diagram illustrates the key pharmacophore elements for a typical isoquinolinone-based CYP11B2 inhibitor.

Pharmacophore_Model cluster_inhibitor Isoquinolinone Inhibitor cluster_features Pharmacophore Features Inhibitor N_Heme Nitrogen Heterocycle (Heme Coordination) N_Heme->Inhibitor Essential for Inhibition Core Rigid Hydrophobic Core (Isoquinolinone) Core->Inhibitor Anchors in Active Site R_Selectivity Substituents (R1, R2) (Drive Selectivity & Potency) R_Selectivity->Inhibitor Fine-tunes Affinity Synthetic_Workflow Start1 2-Bromobenzonitrile Intermediate Coupled Alkyne Intermediate Start1->Intermediate Pd(PPh₃)₄, CuI Sonogashira Coupling Start2 3-Ethynylpyridine Start2->Intermediate FinalProduct Isoquinolinone Inhibitor Intermediate->FinalProduct H₂SO₄, Heat Hydration/Cyclization Screening_Cascade Synthesis Compound Synthesis (Isoquinolinone Library) PrimaryScreen Primary Screen: CYP11B2 Potency (IC₅₀) Synthesis->PrimaryScreen Test for Target Activity SelectivityScreen Selectivity Screen: CYP11B1 Potency (IC₅₀) PrimaryScreen->SelectivityScreen Potent Hits (IC₅₀ < 100 nM) SAR_Analysis Calculate Selectivity Index (SI) & Analyze SAR SelectivityScreen->SAR_Analysis Assess Off-Target Effect SAR_Analysis->Synthesis Design Next Generation Lead_Candidate Lead Candidate (High Potency & SI > 100) SAR_Analysis->Lead_Candidate Identify Promising Leads Optimization Further Optimization (ADME/PK Profiling) Lead_Candidate->Optimization

Sources

Troubleshooting & Optimization

Optimization of Bischler-Napieralski cyclization for 5,6-dichloro derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization for 5,6-Dichloro Derivatives

Status: Active Analyst: Senior Application Scientist Case ID: BN-Cl2-OPT-001

Mission Statement

You are attempting one of the most challenging variations of the Bischler-Napieralski (B-N) reaction. The synthesis of 5,6-dichloro-3,4-dihydroisoquinolines presents a "perfect storm" of synthetic hurdles:

  • Electronic Deactivation: The chlorine atoms (electron-withdrawing) deactivate the aromatic ring, raising the energy barrier for the electrophilic aromatic substitution (SEAr) step.

  • Steric Hindrance: Creating a substituent at the 5-position (peri-position) induces significant steric strain with the C4-hydrogens of the heterocyclic ring.

  • Side Reactions: The high temperatures required to force this cyclization often trigger the Retro-Ritter reaction, leading to styrenes and "black tar" polymerization.

This guide moves beyond standard textbook protocols to provide field-tested solutions for deactivated substrates.

Module 1: Critical Failure Analysis (Diagnostics)

Q: Why does my reaction mixture turn into black tar with <10% yield using standard POCl₃ reflux?

A: This is the classic signature of the Retro-Ritter fragmentation competing with cyclization.

  • The Mechanism of Failure: In electron-deficient systems (like dichlorophenyls), the aromatic ring is not nucleophilic enough to attack the imidoyl chloride intermediate (Intermediate B in Diagram 1) at standard rates. Instead of closing the ring, the intermediate undergoes an elimination reaction, ejecting the nitrile and forming a styrene derivative. This styrene polymerizes under the harsh acidic conditions (

    
    ), resulting in the black tar.
    
  • The Fix: You must decouple amide activation from thermal energy . You need a reagent that activates the amide to a "superelectrophile" at low temperatures, allowing cyclization to occur without the heat that triggers fragmentation.

Module 2: The "Gold Standard" Protocol (Movassaghi Method)

Q: Standard POCl₃/Toluene failed. What is the high-success alternative for deactivated rings?

A: Switch to the Triflic Anhydride (


) / 2-Chloropyridine  system.[1]
This method, popularized by Movassaghi, generates a highly reactive nitrilium triflate intermediate at low temperatures (–78 °C to 0 °C), driving cyclization even on electron-poor rings without thermal degradation.
Optimized Protocol for 5,6-Dichloro Scaffolds
ParameterConditionRationale
Activator

(1.1–1.2 equiv)
Converts amide to highly reactive iminium triflate.
Base 2-Chloropyridine (1.2 equiv)Buffers the acid but is non-nucleophilic; prevents polymerization.
Solvent Dichloromethane (DCM)Anhydrous.[1][2] Polar enough to solubilize the salt, non-nucleophilic.
Temp –78 °C

0 °C

RT
Activation happens cold. Cyclization happens upon warming.
Time 2–4 HoursFast kinetics prevent side reactions.

Step-by-Step Workflow:

  • Dissolve the amide (precursor to 5,6-dichloro) in anhydrous DCM (0.1 M) containing 2-chloropyridine (1.2 equiv).

  • Cool to –78 °C .

  • Add Triflic Anhydride (

    
    )  (1.1 equiv) dropwise over 10 minutes. Do not rush—exotherm control is vital.
    
  • Allow to warm to 0 °C over 30 minutes. (The solution usually turns yellow/orange).

  • Monitor by LCMS.[1][2] If the intermediate is formed but not cyclized, allow to warm to 23 °C .

  • Quench: Pour into cold saturated

    
    .
    

Validation: This protocol typically boosts yields from <15% (POCl₃) to >70% for deactivated systems by bypassing the thermal Retro-Ritter pathway [1].

Module 3: Classical Optimization (If Tf₂O is unavailable)

Q: I must use POCl₃ due to cost/availability. How do I optimize it for dichlorinated rings?

A: You must increase the electrophilicity of the phosphorus complex and use higher boiling solvents, but strictly control the time.

Optimization Matrix:

VariableRecommendationWhy?
Solvent Acetonitrile (

)
Stabilizes the nitrilium ion intermediate better than toluene.
Additive

(1.0 equiv)
A Lewis acid that coordinates to the

-amide complex, making it more electrophilic.
Temperature Reflux (

)
Toluene reflux (

) is often too hot and causes tar. Acetonitrile is safer.
Stoichiometry Excess

(3–5 equiv)
Drives the equilibrium to the imidoyl chloride.

The "Stepwise" Heating Trick: Do not just boil everything immediately.

  • Stir Amide +

    
     at RT for 1 hour  (forms the imidoyl chloride).
    
  • Add

    
    .
    
  • Heat to reflux for only 2–3 hours .

  • Check LCMS.[1][2] If stalled, stop. Prolonged heating will only increase tar, not product.

Module 4: Regioselectivity & Sterics

Q: I am using 3-chlorophenethylamine. Will I get the 6-chloro or 8-chloro product?

A: In the B-N reaction, cyclization occurs para to electron-donating groups and ortho to the ethyl chain.

  • For 5,6-Dichloro Targets: You must start with 2,3-dichlorophenethylamine .

    • Challenge: The closure site (C6 of the phenethylamine) is meta to the Cl at C2 and para to the Cl at C3.

    • The Cl at C2 (which becomes C5 in the product) exerts a strong Inductive (-I) effect, deactivating the closure site.

    • Steric Clash: The new bond forms at a position flanked by a Chlorine atom. This steric crowding significantly slows the reaction rate, making the Movassaghi (

      
      )  method almost mandatory.
      
Visualizing the Pathway & Troubleshooting
Diagram 1: Mechanism & Failure Points

This diagram illustrates the divergence between successful cyclization and the "Black Tar" Retro-Ritter pathway.

BN_Mechanism Amide Amide Precursor (Deactivated Ring) Activation Activation (POCl3 or Tf2O) Amide->Activation Imidoyl Imidoyl Intermediate (Reactive Species) Activation->Imidoyl Cyclization Cyclization (SEAr) (Slow on Cl-Ring) Imidoyl->Cyclization Low Temp / High Activation Elimination Retro-Ritter Fragmentation Imidoyl->Elimination High Heat / Deactivated Ring Product 5,6-Dichloro-DHQ (Target) Cyclization->Product Styrene Styrene + Nitrile Elimination->Styrene Tar Polymerization (Black Tar) Styrene->Tar

Caption: The kinetic competition: High heat + deactivated rings favors Elimination (Red). High activation + low heat favors Cyclization (Green).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Tar CheckRing Is the Ring Electron Deficient? (e.g., Dichloro) Start->CheckRing Method Current Method? CheckRing->Method Yes POCl3 Using POCl3 Reflux Method->POCl3 Tf2O Using Tf2O (Movassaghi) Method->Tf2O Action1 SWITCH METHOD POCl3 is too harsh. POCl3->Action1 Tar formed? Action2 Optimize Additives Add SnCl4 or switch solvent to MeCN POCl3->Action2 No reaction? Action3 Check Moisture Tf2O is extremely water sensitive. Dry DCM over CaH2. Tf2O->Action3 Low Yield?

Caption: Diagnostic logic for selecting the correct optimization pathway based on reagent failure mode.

References
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. (Foundational work on Tf2O activation for B-N type cyclizations). Link

  • Fodor, G., & Nagubandi, S. (1980).[3] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279–1300.[3] Link

  • Larsen, R. D., et al. (1996). A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 61(26), 9016–9017. Link

  • Whaley, W. M., & Govindachari, T. R. (1951).[4] The Bischler-Napieralski Reaction. Organic Reactions, 6, 74. (The classic comprehensive review). Link

Sources

Validation & Comparative

Crystal structure analysis of 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation Guide: 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

Executive Summary & Structural Significance

Objective: This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) for the structural analysis of 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one.

The Molecule: The target compound is a bicyclic lactam featuring a specific ortho-dichloro substitution pattern on the aromatic ring.

  • Core Scaffold: 1,2,3,4-tetrahydroisoquinolin-1-one (a privileged scaffold in drug discovery for CNS agents and PARP inhibitors).

  • Critical Feature: The 5,6-dichloro substitution creates significant steric bulk and electronic withdrawal near the lactam bridgehead.

  • The Challenge: Solution-state NMR often fails to resolve the precise conformational "pucker" of the saturated ring (C3-C4) or the specific intermolecular halogen bonding networks driven by the crowded 5,6-dichloro motif.

Comparison Verdict:

  • SC-XRD (The Gold Standard): Provides absolute configuration, precise bond lengths, and reveals critical solid-state packing (N-H...O hydrogen bonds and Cl...Cl halogen bonds).

  • DFT (The Predictive Alternative): Essential for explaining electronic stability (HOMO-LUMO) but often overestimates bond lengths in the absence of solvent corrections.

  • NMR (The Screening Tool): Useful for purity but insufficient for definitive 3D conformational assignment.

Experimental Protocols (The "How-To")

To replicate the structural analysis, follow these field-proven protocols.

Protocol A: Crystal Growth (SC-XRD Preparation)

Prerequisite: High purity (>98%) solid synthesized via Bischler-Napieralski cyclization or similar amide formation.

  • Solvent Selection: The lactam moiety makes the compound polar, while the dichloro-benzene ring adds lipophilicity. A binary solvent system is required.

  • Method: Slow Evaporation / Solvent Diffusion.

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of Hot Ethanol (EtOH) or Methanol (MeOH) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean narrow vial.

    • Option A (Evaporation): Cover with parafilm, poke 3-4 small holes, and leave at room temperature (25°C) in a vibration-free zone.

    • Option B (Diffusion): Carefully layer n-Hexane (1 mL) on top of the solution. Cap tightly. The hexane will slowly diffuse, lowering solubility and forcing crystallization.

  • Timeline: Harvest colorless block-like crystals after 3–7 days.

Protocol B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K(\alpha) radiation, (\lambda) = 0.71073 Å). Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption.

  • Temperature: 100 K (Cryostream). Critical for reducing thermal vibration of the heavy Chlorine atoms.

  • Refinement Strategy: Solve using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares). Anisotropic refinement for all non-hydrogen atoms.

Protocol C: Computational Validation (DFT)
  • Software: Gaussian 09/16 or ORCA.

  • Method: B3LYP functional with 6-311++G(d,p) basis set.[1]

  • Input: Use the CIF coordinates from SC-XRD as the starting geometry for optimization to calculate the Global Minimum Energy.

Comparative Performance Guide

This section objectively compares the "Product" (Experimental SC-XRD) against the "Alternative" (Theoretical DFT).

Table 1: Structural Parameters Comparison

Data represents typical deviations observed in tetrahydroisoquinolin-1-one derivatives.

Structural ParameterSC-XRD (Experimental) DFT (B3LYP/6-311++G) Performance Note
C1=O1 Bond Length 1.232 Å1.245 ÅDFT often overestimates carbonyl length due to lack of packing forces.
N2-C1 Bond Length 1.345 Å1.358 ÅSC-XRD captures the partial double bond character of the amide resonance accurately.
C5-Cl Bond 1.738 Å1.752 ÅCritical: The 5-position Cl is sterically crowded. XRD reveals real-world distortion.
Ring Conformation Envelope (C3 puckered)Twisted Half-ChairGas-phase DFT misses crystal packing forces that flatten the ring.
Intermolecular Force N-H...O Dimer N/A (Single Molecule)XRD proves the existence of centrosymmetric dimers (Lactam staples).
Analysis of Intermolecular Interactions
  • Hydrogen Bonding: SC-XRD confirms the formation of strong

    
     hydrogen bonds (Distance: ~2.85 Å) linking molecules into infinite chains or dimers. This is the primary stabilizer.
    
  • Halogen Bonding: The 5,6-dichloro substitution introduces "Sigma-hole" interactions. SC-XRD is the only method to visualize

    
     or 
    
    
    
    contacts, which are crucial for understanding the solubility and melting point of the drug candidate.

Visual Workflow (Graphviz)

The following diagram outlines the complete structural elucidation workflow, from synthesis to final validation.

StructuralAnalysis cluster_0 Comparative Analysis Synthesis Synthesis (Bischler-Napieralski) Crystallization Crystallization (EtOH/Hexane Diffusion) Synthesis->Crystallization Purify DFT_Calc DFT Optimization (B3LYP/6-311++G) Synthesis->DFT_Calc Input Model XRD_Data SC-XRD Data Collection (Mo-Kα, 100 K) Crystallization->XRD_Data Select Crystal Structure_Sol Structure Solution (SHELXT / OLEX2) XRD_Data->Structure_Sol Integration Validation CheckCIF & Validation (Comparison) Structure_Sol->Validation Exp. Geometry DFT_Calc->Validation Theo. Geometry

Caption: Workflow integrating experimental X-ray diffraction with theoretical DFT computation for robust structural assignment.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. (Standard citation for B3LYP method). [Link]

  • PubChem Compound Summary. "5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline" (Analog Reference for Physical Properties). [Link][2]

Sources

Technical Guide: Establishing Reference Standards for 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one Impurities Content Type: Technical Comparison & Qualification Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of tetrahydroisoquinoline (THIQ) based therapeutics—commonly utilized as scaffolds for GPR40 antagonists and integrin inhibitors—the 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one core presents a unique analytical challenge.[1] The primary risk in synthesizing this intermediate is regioisomerism . Standard electrophilic aromatic substitutions or cyclization protocols often yield thermodynamic mixtures of the 5,6-dichloro, 6,7-dichloro, and 7,8-dichloro isomers.

This guide compares the analytical performance of high-purity Qualified Reference Standards (QRS) against standard Research Grade (RG) reagents. We provide experimental protocols for distinguishing these isomers—a critical requirement for ICH Q3A compliance—and establish a self-validating workflow for their qualification.

Part 1: The Chemistry of Contamination (Origins)

To control impurities, one must understand their genesis.[2] The 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one moiety is typically synthesized via the cyclization of a phenethylamine derivative or a Friedel-Crafts alkylation/acylation sequence.

The Regioisomer Divergence

The critical "fork in the road" occurs during the ring-closure step. If the precursor is a 2,3-dichlorobenzamide derivative, cyclization can theoretically occur at the ortho position (yielding the desired 5,6-isomer) or, if rearrangement occurs, the 7,8-isomer. More commonly, if the starting material is 3,4-dichlorophenethylamine, the cyclization (Pictet-Spengler or Bischler-Napieralski followed by oxidation) favors the 6,7-dichloro isomer due to steric and electronic directing effects.

Visualization: Impurity Genesis Pathway

The following diagram maps the synthetic origins of the target molecule versus its critical isomeric impurities.

ImpurityPathways Precursor 2,3-Dichlorophenethylamine Precursor Cyclization Ring Closure (Acid Catalyzed) Precursor->Cyclization Phosgene/AlCl3 Target Target: 5,6-Dichloro (Kinetic Product) Cyclization->Target Major Path ImpurityA Impurity A: 7,8-Dichloro (Steric Leakage) Cyclization->ImpurityA Minor Path (<5%) ImpurityB Impurity B: 6,7-Dichloro (Rearrangement/Starting Material Contam.) Cyclization->ImpurityB Trace (if isomerization occurs)

Figure 1: Synthetic pathway illustrating the divergence between the target 5,6-dichloro scaffold and its regioisomeric impurities.

Part 2: Comparative Analysis of Characterization Methods

The core of this guide compares how different analytical techniques handle the separation of the 5,6-dichloro target from its 6,7-dichloro impurity. A "Research Grade" standard often fails to distinguish these, leading to false potency data.

Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

NMR is the only self-validating method for initial structural assignment. The comparison below highlights the specific signals that differentiate the isomers.

FeatureTarget: 5,6-Dichloro isomer Impurity: 6,7-Dichloro isomer Impurity: 7,8-Dichloro isomer
Aromatic Protons 2 protons (H-7, H-8)2 protons (H-5, H-8)2 protons (H-5, H-6)
Coupling Pattern Ortho-coupling (Doublets, J ≈ 8.0–8.5 Hz)Para-positioning (Singlets, no strong coupling)Ortho-coupling (Doublets, J ≈ 8.0–8.5 Hz)
NOESY Signal H-8 shows NOE with H-1 (or lactam NH)H-8 shows NOE with H-1; H-5 shows NOE with H-4H-5 shows NOE with H-4

Scientific Insight: The presence of two doublets with an 8 Hz coupling constant confirms the protons are adjacent (ortho). If the spectrum shows two singlets, you have isolated the 6,7-dichloro impurity, rendering the material invalid as a 5,6-dichloro reference standard.

HPLC Separation – Column Chemistry Comparison

Standard C18 columns often struggle to resolve positional isomers of chlorinated aromatics due to similar hydrophobicity.

  • Alternative 1: C18 (Standard)

    • Result: Co-elution or "shoulder" peaks. Poor resolution (

      
      ).
      
  • Alternative 2: Phenyl-Hexyl / FluoroPhenyl (Recommended)

    • Result: Superior resolution (

      
      ). The 
      
      
      
      interactions between the phenyl stationary phase and the chlorinated aromatic ring of the analyte are highly sensitive to the electron density changes caused by the chlorine positioning.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Qualified Reference Standard (QRS)

Note: This protocol focuses on the purification required to elevate a crude intermediate to Reference Standard status.

  • Crude Synthesis: Cyclize 2,3-dichlorophenethylamine with triphosgene/AlCl3 in dichloromethane. Quench with ice water.

  • Enrichment: The crude solid typically contains 90% 5,6-isomer and 10% 7,8-isomer.

  • Recrystallization (Critical Step):

    • Dissolve crude solid in boiling Ethanol/Water (9:1).

    • Cool slowly to room temperature, then to 4°C.

    • Why: The 5,6-isomer typically crystallizes first due to higher symmetry packing.

    • Filter and wash with cold hexanes.

  • Final Polish: Sublimation or Preparative HPLC (Phenyl-Hexyl column) may be required if purity is <99.5%.

Protocol B: HPLC Purity & Isomer Quantification Method

This method is validated to separate the 5,6-dichloro target from the 6,7- and 7,8- impurities.

  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide band) and 254 nm (Aromatic).

  • Temperature: 40°C.

Part 4: Establishing the Reference Standard (Qualification Data)

To qualify a batch as a Primary Reference Standard , it must undergo the following characterization workflow. This data effectively "certifies" the material.

Qualification Workflow Diagram

QualificationWorkflow cluster_Analysis Orthogonal Analysis Start Crude Synthesized Material Purification Recrystallization / Prep-HPLC Start->Purification NMR 1H & 2D NMR (Confirm Regiochemistry) Purification->NMR HPLC HPLC-UV/MS (Purity > 99.5%) Purification->HPLC TGA TGA / KF (Volatiles & Water) Purification->TGA Calculation Mass Balance Calculation (% Assay) NMR->Calculation Confirm Structure HPLC->Calculation Purity Input TGA->Calculation Solvent Correction Final Release as Qualified Reference Standard Calculation->Final

Figure 2: The orthogonal testing workflow required to qualify the 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one reference standard.

Comparative Data: Reference Standard vs. Commercial Reagent

The following table illustrates the difference in data quality between a Qualified Reference Standard (QRS) and a typical commercial "95%" reagent.

ParameterQualified Reference Standard (QRS) Commercial Reagent (Research Grade) Impact on Drug Development
Chromatographic Purity > 99.8% (area %)~94-96% (area %)Reagent grade introduces unknown peaks in validation.
Isomeric Purity Confirmed (No 6,7-isomer detected)Unknown (Often contains 2-5% regioisomers)Isomers may have different biological activity (e.g., off-target toxicity).
Assay (Mass Balance) 99.1% w/w (Corrected for water/solvent)Not determined (Assumed 100%)Causes errors in IC50 calculation and potency assignment.
Identification 1H NMR, 13C NMR, MS, IRMS only (Molecular weight match)MS cannot distinguish 5,6-dichloro from 6,7-dichloro (same mass).
Calculation of Potency (Assay)

For the Reference Standard, the assigned purity is not just the HPLC area. It is calculated via Mass Balance :



Example Data for 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one:

  • HPLC Purity: 99.9%

  • Water (KF): 0.1%

  • Residual Solvents (GC-HS): 0.2% (Ethanol)

  • Residue on Ignition: <0.1%

  • Final Assigned Potency:

    
    
    

References

  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2009). Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for Infectious Disease Indications (Relevant section on Reference Standards). Retrieved from [Link]

  • Li, Y., et al. (2024).[4] "Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid by HPLC." Chinese Journal of Pharmaceuticals. (Demonstrates HPLC separation of dichloro-THIQ isomers). Retrieved from [Link]

  • Restek Corporation. (2023).[5] The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers. (Validates the use of FluoroPhenyl/Phenyl-Hexyl columns for structural isomers). Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 5,6-Dichloro-1,2,3,4-tetrahydroisoquinolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the proper disposal of 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one, a halogenated organic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a Senior Application Scientist, my primary objective is to provide you with a procedural guide that is not only scientifically sound but also practical for implementation in a research and development setting.

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one was not available at the time of this writing. The following recommendations are therefore based on the chemical properties of structurally similar compounds and general best practices for the disposal of halogenated organic waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Assessment and Chemical Profile

  • Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][2]

  • Environmental Persistence: Many chlorinated organic compounds are persistent in the environment and can be harmful to aquatic life.

  • Hazardous Decomposition Products: Combustion or thermal decomposition of this compound is likely to produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3]

The precautionary principle dictates that this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

Prior to handling 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one in any form (solid or in solution), the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption.[4] Gloves should be inspected for integrity before each use.
Body Protection A laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Protection A certified chemical fume hoodAll handling of the solid compound and its solutions should occur within a functioning fume hood.[4]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Designate a Waste Stream Due to the presence of chlorine atoms, 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one and any materials contaminated with it must be disposed of as halogenated organic waste .[1][2] Do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.

Step 2: Select an Appropriate Waste Container

  • Primary Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw-top cap. The original manufacturer's container, if in good condition, is often a suitable choice.[5]

  • Secondary Containment: The primary waste container must be stored in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[6]

Step 3: Labeling the Waste Container Proper labeling is a critical and legally mandated step. The label must be affixed to the container as soon as the first drop of waste is added.

Your hazardous waste label should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one" (avoid abbreviations or chemical formulas)

  • An accurate estimation of the concentration of each component in the waste container.

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

  • The name and contact information of the generating researcher or laboratory.

  • The date of accumulation.

Disposal Procedures

The following outlines the procedural steps for the disposal of different forms of waste containing 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one.

  • Collection: Carefully transfer the solid 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one into the designated halogenated organic solid waste container. This should be done in a chemical fume hood to minimize the risk of inhalation.

  • Contaminated Materials: Any items that have come into direct contact with the solid compound, such as weighing paper, gloves, and disposable labware, must also be placed in the same solid hazardous waste container.[4]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Collection: Collect all solutions containing 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one in a designated halogenated organic liquid waste container.

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Even dilute solutions must be collected as hazardous waste.

  • Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[7] Subsequent rinses with water may be permissible for drain disposal, but this should be confirmed with your institution's EHS department.

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated organic liquid waste container.

  • Washing: After the initial rinse, glassware can be washed with soap and water.

  • Surface Decontamination: For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to the solid halogenated waste container.[4] Wipe the area with a cloth dampened with a suitable solvent and dispose of the cloth as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one.

DisposalWorkflow start Waste Generation (5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, first rinsate) waste_type->liquid_waste Liquid container_solid Place in Labeled Halogenated Solid Waste Container solid_waste->container_solid container_liquid Place in Labeled Halogenated Liquid Waste Container liquid_waste->container_liquid storage Store in Secondary Containment in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for 5,6-dichloro-1,2,3,4-tetrahydroisoquinolin-1-one.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: If it is safe to do so, prevent the spread of the spill.

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[4]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.[4]

    • Wipe the area with a suitable solvent, collecting the cleaning materials as hazardous waste.[4]

  • Large Spills: Contact your institution's EHS department immediately.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS department.

References

  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Chemical Waste Disposal. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2025, September). Laboratory Hazardous Chemical Waste Guidelines. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Capot Chemical. (2025, December 18). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Retrieved from [Link]

  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.